molecular formula C16H25BN2O4 B13015117 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B13015117
M. Wt: 320.2 g/mol
InChI Key: BJTBWEWLDGAQNM-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is a chemical compound with the molecular formula C19H32BN3O4 . It is a boronic ester derivative, which is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions .

Biology and Medicine

In biological and medical research, this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates .

Industry

In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it a valuable component in the manufacture of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. Its structure incorporates a pyridine moiety and a dioxaborolane group, which are known to influence biological interactions and pharmacological profiles.

  • Molecular Formula : C16H25BN2O4
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 877399-74-1
  • Purity : >97% (GC) .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in various cellular processes. Notably, it has been studied for its inhibitory effects on kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling and metabolism.

Inhibition of Kinases

Recent studies have demonstrated that compounds structurally related to tert-butyl carbamate exhibit significant inhibitory activity against GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. For example:

  • GSK-3β Inhibition : IC50 = 8 nM .

This inhibition is critical as GSK-3β is implicated in numerous diseases including Alzheimer's and cancer. The compound's ability to modulate this enzyme suggests potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines:

  • Cell Lines Tested : HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells).

The results indicated that certain concentrations did not significantly affect cell viability, suggesting a favorable safety profile at lower doses. For instance:

  • Cell Viability Results : Compounds showed no significant decrease in viability at concentrations up to 10 µM .

Case Studies

Several case studies illustrate the compound's potential in therapeutic applications:

  • Neuroprotection : In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit inflammatory pathways by blocking NF-kB activation, which is crucial for the expression of pro-inflammatory cytokines.

Data Tables

PropertyValue
Molecular FormulaC16H25BN2O4
Molecular Weight304.19 g/mol
CAS Number877399-74-1
GSK-3β IC508 nM
Cytotoxicity (HT-22)No significant decrease at ≤10 µM

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-18-9-8-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20)

InChI Key

BJTBWEWLDGAQNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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